![molecular formula C15H8ClF4N5O B12624389 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12624389.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrazole ring, a benzamide group, and multiple halogen substituents, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 5-fluoro-2-nitrobenzoic acid under specific conditions to form the corresponding amide. This intermediate is then subjected to cyclization with sodium azide to introduce the tetrazole ring, followed by purification steps to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Halogen substituents in the compound can undergo nucleophilic substitution reactions, where halogens are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide
- N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both a fluorine atom and a tetrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H8ClF4N5O |
|---|---|
分子量 |
385.70 g/mol |
IUPAC名 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H8ClF4N5O/c16-12-3-2-9(6-11(12)15(18,19)20)22-14(26)10-5-8(17)1-4-13(10)25-7-21-23-24-25/h1-7H,(H,22,26) |
InChIキー |
KRNQJBAMVCRHKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


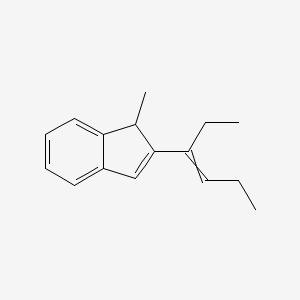
![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)

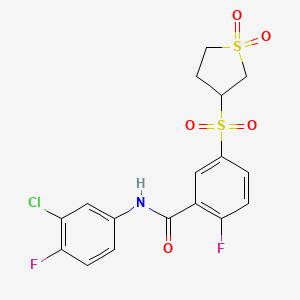
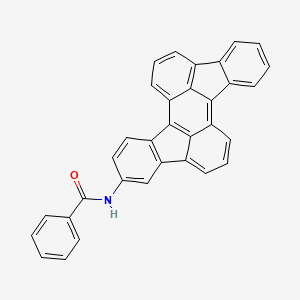
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)
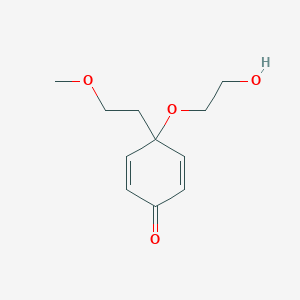
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)
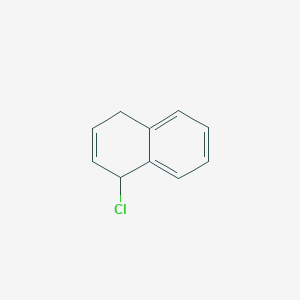
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)
![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
